Hafnium tetrachloride

Overview

Description

Hafnium tetrachloride (HfCl₄) is a white, monoclinic crystalline solid with a molecular weight of 320.3 g/mol . It sublimes at 319°C and melts at 432°C . HfCl₄ is hygroscopic and reacts vigorously with water to generate hydrochloric acid (HCl), necessitating careful handling to avoid skin, eye, or respiratory damage . Industrially, it serves as a precursor for hafnium metal production via the Kroll process (reduction with magnesium or sodium) and as a catalyst in organic synthesis, such as the acetalization of carbonyl compounds under microwave heating . In materials science, HfCl₄ is used in atomic layer deposition (ALD) to fabricate hafnium dioxide (HfO₂) dielectrics for semiconductors .

Preparation Methods

Carbochlorination of Hafnium Oxide

Process Overview

The dominant industrial method for HfCl₄ production involves the reaction of hafnium oxide (HfO₂) with chlorine gas (Cl₂) in the presence of carbon as a reducing agent. This carbochlorination process occurs in a high-temperature fluidized bed reactor, yielding gaseous HfCl₄, which is subsequently condensed into a solid form . The reaction follows the general equation:

Key steps include:

-

Raw Material Preparation : HfO₂ and carbon powder are pulverized to specific particle sizes (-325 to -500 mesh for HfO₂; -100 to -200 mesh for carbon) to enhance reactivity .

-

Mixing and Drying : The powders are homogenized in a 100:8–16 mass ratio and dehydrated via microwave drying at 420–470 K to minimize moisture-induced side reactions .

-

Chlorination : The mixture is fed into a chlorination furnace at 15–25 kg/h, with chlorine introduced at 10–17 kg/h under 0.35 MPa pressure. Reaction temperatures in the fluidized bed range from 950 to 1,150 K .

-

Condensation and Tail Gas Treatment : HfCl₄ gas is cooled to solid form, while residual chlorine is neutralized using sodium hydroxide scrubbing .

Optimization of Parameters

Table 1: Operational Parameters and Yields in Carbochlorination

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| HfO₂:C Ratio | 100:9 | 100:8 | 100:10 |

| Feed Rate (kg/h) | 20 | 25 | 23 |

| Cl₂ Input (kg/h) | 13 | 16 | 15 |

| Reaction Temp (K) | 1,050 ± 100 | 1,050 ± 100 | 1,050 ± 100 |

| HfCl₄ Yield (kg/h) | 28 | 35 | 33 |

Particle size reduction improves surface area, accelerating the reaction kinetics. For instance, HfO₂ ground to -325 mesh increases the chlorination rate by 40% compared to coarser particles . Microwave drying ensures uniform moisture removal (<0.2%), preventing hydrolysis during storage .

Alternative Preparation Methods

Direct Chlorination of Hafnium Metal

While less common due to cost, HfCl₄ can be synthesized by reacting metallic hafnium with chlorine gas at elevated temperatures:

This method avoids carbon impurities but requires ultra-pure hafnium feedstock, making it economically unfavorable for large-scale production.

Industrial Production and Scalability

Environmental Considerations

Tail gas treatment with 8–12% NaOH neutralizes residual chlorine, achieving >99% scrubbing efficiency . Solid waste from the process is recycled, aligning with circular economy principles.

Purity and Quality Control

Semiconductor-Grade Specifications

Table 2: Purity Standards for HfCl₄ in Semiconductor Applications

| Element | Maximum Allowable (ppm) | Detection Method |

|---|---|---|

| Aluminum | 500 | ICP-MS |

| Iron | 25 | ICP-MS |

| Sodium | 12 | ICP-MS |

| Nickel | 3 | ICP-MS |

UltraPur™ HfCl₄ meets these stringent criteria through post-synthesis agglomeration and morphology treatments .

Analytical Techniques

Inductively coupled plasma mass spectrometry (ICP-MS) ensures trace metal detection at sub-ppb levels. X-ray diffraction (XRD) verifies crystallographic purity, while thermogravimetric analysis (TGA) monitors residual moisture .

Recent Advancements and Patents

Process Innovations

Patent CN104692460A introduces microwave-assisted drying and optimized fluidized bed conditions, reducing energy consumption by 30% compared to conventional methods . The integration of real-time pressure sensors enhances yield consistency across batches.

Sustainability Initiatives

Emerging methods focus on recycling byproducts like CO₂ and unreacted chlorine. For example, carbon capture systems coupled with chlorination reactors are under development to minimize greenhouse gas emissions.

Chemical Reactions Analysis

Hafnium tetrachloride undergoes various chemical reactions, including:

-

Hydrolysis: : Reacts with water to form hafnium oxychloride and hydrochloric acid . [ \text{HfCl}_4 + 2 \text{H}_2\text{O} \rightarrow \text{HfOCl}_2 + 2 \text{HCl} ]

-

Reduction: : Can be reduced by hydrogen gas at high temperatures to produce hafnium metal . [ \text{HfCl}_4 + 2 \text{H}_2 \rightarrow \text{Hf} + 4 \text{HCl} ]

-

Formation of Organometallic Compounds: : Reacts with organic ligands to form various hafnium organometallic compounds, which are used as catalysts in polymerization reactions .

Scientific Research Applications

Materials Science

Catalysis in Polymerization

Hafnium tetrachloride serves as a precursor for highly active catalysts in the Ziegler-Natta polymerization process, particularly for alkenes such as propylene. The resulting tetrabenzylhafnium catalyst has demonstrated increased efficiency in producing polymers with desired properties. This application is crucial for the development of high-performance materials used in various industries .

Atomic Layer Deposition

HfCl₄ is extensively utilized in atomic layer deposition (ALD) to create thin films of hafnium dioxide (HfO₂), which are essential for high-k dielectric materials in microelectronics. The process allows precise control over film thickness and composition, making it suitable for advanced semiconductor devices .

Organic Synthesis

Lewis Acid Catalyst

In organic chemistry, this compound acts as an effective Lewis acid, enhancing reaction rates and selectivity. For instance, it has been shown to facilitate the alkylation of ferrocene more efficiently than aluminum trichloride due to its larger atomic size, which reduces complex formation . Additionally, HfCl₄ has been employed in the Strecker reaction to synthesize α-aminonitriles at room temperature, showcasing its utility as a catalyst in diverse organic transformations .

Microelectronics

High-k Dielectric Materials

The use of this compound in the deposition of hafnium oxide and hafnium silicate films is pivotal for modern integrated circuits. These materials contribute to improved performance and miniaturization of electronic components. However, due to its corrosive byproducts and lower volatility compared to metal-organic precursors, HfCl₄ has seen a decline in use in favor of alternatives like tetrakis ethylmethylamino hafnium (TEMAH) .

Environmental Applications

Separation Techniques

This compound is involved in chemical separation processes, particularly in the extraction of hafnium from zirconium. This is crucial for nuclear applications where isotopic purity is required. A study demonstrated that extractive distillation using molten salt mixtures can effectively separate zirconium tetrachloride and this compound, optimizing resource utilization in nuclear reactors .

Table 1: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Materials Science | Catalyst for Ziegler-Natta polymerization | High efficiency in polymer production |

| Organic Synthesis | Lewis acid catalyst | Enhanced reaction rates and selectivity |

| Microelectronics | Precursor for high-k dielectrics | Improved performance of electronic devices |

| Environmental | Chemical separation processes | Effective extraction techniques |

Case Study: Atomic Layer Deposition

A notable study on the ALD process using this compound reported that varying surface hydroxyl group concentrations significantly influenced growth rates of hafnium dioxide films. The findings indicate that controlling surface chemistry can optimize film properties for electronic applications .

Mechanism of Action

The mechanism of action of hafnium tetrachloride primarily involves its reactivity as a Lewis acid. It can accept electron pairs from donor molecules, facilitating various chemical reactions. In catalysis, this compound activates electrophilic species, making them more reactive towards nucleophiles. This property is particularly useful in polymerization and alkylation reactions .

Comparison with Similar Compounds

Structural and Chemical Similarities with Zirconium Tetrachloride (ZrCl₄)

HfCl₄ and ZrCl₄ share nearly identical ionic radii (Hf⁴⁺: 0.78 Å; Zr⁴⁺: 0.79 Å) due to the lanthanide contraction, resulting in analogous crystal structures and chemical behaviors . Both are group IVB transition metal chlorides, exhibit Lewis acidity, and are used in metal production (Kroll process) . However, key differences include:

- Thermal Stability : ZrCl₄ sublimes at 331°C , slightly higher than HfCl₄ (319°C), but both decompose at similar temperatures (>400°C).

- Separation Challenges: Their co-occurrence in nature and chemical similarity necessitate complex separation methods. Selective reduction of ZrCl₄ with aluminum produces nonvolatile ZrCl₂/ZrCl₃, leaving HfCl₄ intact . Solvent extraction using Cyanex 923 also exploits differences in chloride complex stability .

Table 1: Physical Properties of Group IVB Tetrachlorides

Titanium Tetrachloride (TiCl₄)

TiCl₄, another group IVB chloride, is a liquid at room temperature, unlike solid HfCl₄ and ZrCl₄. It is a stronger Lewis acid, widely used in Ziegler-Natta catalysts for polyolefin production . While TiCl₄ hydrolyzes explosively, HfCl₄ and ZrCl₄ react less violently but still require moisture-free handling.

Atomic Layer Deposition (ALD)

HfCl₄-derived HfO₂ films exhibit superior smoothness and density compared to those from tetrakis(ethylmethylamino)hafnium (TEMAHf) . Charge polarity in HfO₂ depends on the precursor: HfCl₄ produces negatively charged layers, aligning with Al₂O₃ for semiconductor applications .

Biological Activity

Hafnium tetrachloride (HfCl₄) is a chemical compound that has garnered attention for its potential biological activities, especially in the fields of medicine and toxicology. This article summarizes the current understanding of the biological effects of HfCl₄, highlighting its interactions with biological systems, potential therapeutic applications, and associated toxicological concerns.

Overview of this compound

HfCl₄ is a precursor for hafnium oxide and other hafnium compounds, which are used in various applications, including electronics and materials science. Its unique properties make it a subject of interest in biological studies, particularly regarding its interactions with cellular structures and functions.

1. Nanoparticle Formulation and Cancer Treatment

Recent studies have explored the use of hafnium oxide nanoparticles derived from HfCl₄ in cancer therapy. For instance, NBTXR3 nanoparticles, designed for high dose energy deposition within cancer cells when exposed to ionizing radiation, demonstrated significant radioenhancement effects. The cellular uptake and effectiveness of these nanoparticles were assessed across various cancer cell lines, revealing that mesenchymal and glioblastoma cell lines exhibited higher uptake compared to epithelial cell lines .

Key Findings:

- Cellular Uptake : NBTXR3 nanoparticles formed clusters within the cytoplasm of treated cells.

- Radioenhancement Factor (DEF) : The DEF values increased with nanoparticle concentration and radiation dose, indicating that Hf-based nanoparticles can enhance the effectiveness of radiotherapy .

2. Effects on Sperm Viability

A study investigating the impact of hafnium chloride on sperm viability found significant negative effects on both motility and viability. Sperm samples exposed to HfCl₄ showed a marked decrease in motility over time, particularly at higher concentrations (2 mg/mL and 4 mg/mL). The study concluded that HfCl₄ could pose risks to male fertility due to its detrimental effects on sperm quality .

Results Summary:

- Total Motility : Decreased significantly in both treatment groups compared to controls.

- Viability : Notable reduction in viable sperm count was observed at 40 minutes post-exposure.

Toxicological Considerations

While HfCl₄ shows potential benefits in certain therapeutic contexts, it also raises concerns regarding toxicity. The compound can cause skin and eye irritation, and prolonged exposure may lead to liver changes . The intraperitoneal lethal dose (LD50) for rats has been reported as 112 mg/kg, indicating moderate toxicity levels .

Table 1: Effects of Hafnium Chloride on Sperm Motility and Viability

| Concentration (mg/mL) | Total Motility (%) | Viability (%) | Time Point (min) |

|---|---|---|---|

| Control | 73.55 ± 4.99 | 63.45 ± 4.05 | 40 |

| 2 | 51.90 ± 3.04 | Below reference | 40 |

| 4 | 31.25 ± 4.84 | Below reference | 40 |

Table 2: Radioenhancement Factor (DEF) Values for NBTXR3 Nanoparticles

| Cell Line | DEF at 400 μM (2 Gy) | DEF at 400 μM (4 Gy) |

|---|---|---|

| HCT116 | 1.05 ≤ DEF ≤ 1.64 | 1.25 ≤ DEF ≤ 2.63 |

| HT-29 | Median values vary | Median values vary |

| HT-1080 | 1.57 ≤ DEF ≤ 2.75 | 3.44 ≤ DEF ≤ 5.36 |

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing hafnium tetrachloride?

this compound is typically synthesized via:

- Chlorination of hafnium dioxide (HfO₂) : Reacting HfO₂ with chlorine gas (Cl₂) in the presence of carbon at elevated temperatures (e.g., 700°C) .

- Reaction with carbon tetrachloride (CCl₄) : Heating HfO₂ with CCl₄ above 450°C .

- Direct chlorination of hafnium metal : Using Cl₂ gas at high temperatures . These methods require inert atmospheres and controlled heating to prevent side reactions.

Q. What safety protocols are critical when handling HfCl₄?

Key precautions include:

- Personal Protective Equipment (PPE) : Chloroprene gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of HCl fumes, as HfCl₄ reacts violently with water .

- Storage : Airtight containers in dry, cool environments away from moisture .

Q. What are the key physical properties of HfCl₄ relevant to experimental design?

- Melting Point : 432°C .

- Sublimation : Occurs at 320°C .

- Solubility : Reacts exothermically with water; soluble in methanol, acetone, and tetrahydrofuran (THF) .

- Hygroscopicity : Rapidly absorbs moisture, necessitating anhydrous conditions for reactions .

Advanced Research Questions

Q. How can HfCl₄ be separated from zirconium tetrachloride (ZrCl₄) given their chemical similarity?

Separation strategies exploit subtle differences in:

- Reducibility : ZrCl₄ is more readily reduced to subhalides (e.g., ZrCl₃), leaving HfCl₄ intact for distillation .

- Fractional Crystallization : Differences in solubility in non-aqueous solvents like THF .

- Ion Exchange Chromatography : Selective binding of Zr⁴⁺/Hf⁴⁺ ions using chelating resins .

Q. How do reaction parameters influence the phase of HfO₂ nanoparticles synthesized from HfCl₄?

Hydrothermal synthesis using HfCl₄ and NaOH requires optimization of:

- Temperature : Higher temperatures (>150°C) favor thermodynamically stable monoclinic HfO₂ (m-HfO₂), while lower temperatures yield metastable tetragonal HfO₂ (t-HfO₂) .

- NaOH Concentration : Dilute NaOH promotes t-HfO₂, while concentrated NaOH accelerates m-HfO₂ formation .

- Seeding : Adding m-HfO₂ seeds directs phase purity via epitaxial growth .

Q. Why is HfCl₄ an effective Lewis acid catalyst in organic synthesis?

HfCl₄’s catalytic efficacy arises from:

- High Electrophilicity : The Hf⁴⁺ ion strongly polarizes substrates, facilitating reactions like direct ester condensation and Diels-Alder cycloadditions .

- Steric Effects : Larger ionic radius (vs. Al³⁺ or Ti⁴⁺) reduces coordination saturation, enhancing selectivity in asymmetric syntheses . Example: In Ziegler-Natta polymerization, HfCl₄-derived catalysts improve polyolefin stereoregularity .

Q. What challenges limit HfCl₄’s use in atomic layer deposition (ALD) of high-κ dielectrics?

Despite its role in forming HfO₂ films, HfCl₄ is less favored than metal-organic precursors (e.g., TEMAH) due to:

- Low Volatility : Requires higher deposition temperatures (>300°C), complicating integration with temperature-sensitive substrates .

- Corrosive Byproducts : HCl release damages reactor components and degrades film interfaces .

Q. Data Contradictions & Methodological Considerations

Properties

IUPAC Name |

tetrachlorohafnium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Hf/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPJQWYGJJBYLF-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

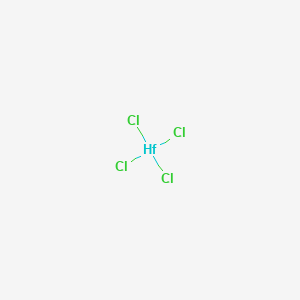

Cl[Hf](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HfCl4, Cl4Hf | |

| Record name | Hafnium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hafnium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Powder; [Sigma-Aldrich MSDS] | |

| Record name | Hafnium chloride (HfCl4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13499-05-3, 37230-84-5 | |

| Record name | Hafnium tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13499-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hafnium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013499053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037230845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium chloride (HfCl4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.